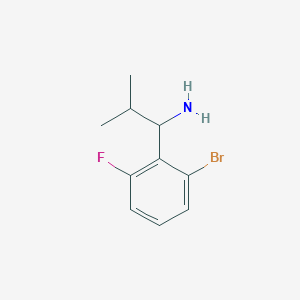

1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine

CAS No.:

Cat. No.: VC17482704

Molecular Formula: C10H13BrFN

Molecular Weight: 246.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrFN |

|---|---|

| Molecular Weight | 246.12 g/mol |

| IUPAC Name | 1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine |

| Standard InChI | InChI=1S/C10H13BrFN/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10H,13H2,1-2H3 |

| Standard InChI Key | XUJBIJVFEOQDHN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C1=C(C=CC=C1Br)F)N |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and IUPAC Nomenclature

The compound’s molecular formula is C₁₀H₁₃BrFN, with a molecular weight of 246.12 g/mol . Its IUPAC name, (1S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine, reflects its stereochemistry and substituent positions . The phenyl ring features bromine at the 2-position and fluorine at the 5-position, attached to a 2-methylpropan-1-amine moiety.

Spectroscopic and Computational Descriptors

Key computed properties include:

-

Rotatable Bond Count: 2, suggesting conformational flexibility .

The SMILES notation, CC(C)C@@HN, encodes its stereospecific structure .

Synthesis and Manufacturing

Synthetic Pathways

A common route involves reacting 2-bromo-6-fluorobenzaldehyde with a secondary amine precursor, followed by reductive amination. For example, condensation with isobutylamine under acidic conditions yields an imine intermediate, which is reduced using sodium borohydride or catalytic hydrogenation to produce the target amine.

Optimization Challenges

Steric hindrance from the 2-methylpropyl group and electron-withdrawing halogens necessitate precise temperature control (typically 0–25°C) and anhydrous conditions to prevent side reactions.

Physicochemical Properties

Stability and Reactivity

The compound is stable under inert atmospheres but may undergo dehalogenation or oxidation in the presence of light or strong oxidizing agents . Its pKa (predicted 9.2) suggests basicity comparable to aliphatic amines .

Solubility and Partitioning

With a logP of 2.9, it is moderately soluble in organic solvents (e.g., dichloromethane, ethanol) but poorly soluble in water (<1 mg/mL) . This property facilitates extraction and purification via liquid-liquid partitioning.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to β-adrenergic receptor ligands and antidepressants, where its halogenated aromatic system enhances binding affinity. For instance, derivatives have shown activity in modulating serotonin transporters.

Agrochemical Development

In agrochemistry, it is utilized to synthesize herbicides and fungicides, leveraging the electron-deficient phenyl ring to interact with enzymatic targets.

Research Developments and Future Directions

Stereochemical Investigations

The (R)-enantiomer, 1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-amine, exhibits distinct biological activity, underscoring the importance of chiral resolution in drug development.

Targeted Drug Delivery

Recent studies explore encapsulating the amine in lipid nanoparticles to enhance bioavailability for CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume